1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one
Description
The compound 1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one (CAS: 1013851-91-6) is a pyrazole derivative featuring a trifluoromethyl-substituted pyridine ring at the N1 position and an acetyl group at the C4 position of the pyrazole core. Its molecular formula is C₁₃H₁₁F₃N₄O, with a molecular weight of 296.25 g/mol.
Properties
IUPAC Name |
1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-7-10(8(2)19)6-17-18(7)11-4-3-9(5-16-11)12(13,14)15/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKLFJLIEVSRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Hydrazinyl-5-(Trifluoromethyl)Pyridine
The pyridine-bearing hydrazine precursor serves as the foundational building block. 2-Chloro-5-(trifluoromethyl)pyridine undergoes nucleophilic substitution with hydrazine hydrate in ethanol at 80°C for 12 hours, yielding 2-hydrazinyl-5-(trifluoromethyl)pyridine with >85% purity. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing trifluoromethyl group, which activates the pyridine ring toward nucleophilic attack.
Cyclocondensation with β-Keto Esters
The hydrazine derivative reacts with ethyl 3-oxobutanoate (ethyl acetoacetate) in acetic acid under reflux (120°C, 6 hours) to form the pyrazole core. The β-keto ester provides both the acetyl group (at position 4) and the methyl group (at position 5) via keto-enol tautomerization. Regioselectivity is governed by the electronic effects of the pyridine substituent, directing the hydrazine nitrogen to bond with the β-carbon of the keto ester.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 72% |
| Reaction Time | 6 hours |
| Purification | Column chromatography (SiO₂) |
Post-Functionalization of Preformed Pyrazole Intermediates
Synthesis of 5-Methyl-1H-Pyrazol-4-yl Ethanone
Ethyl acetoacetate and methylhydrazine undergo cyclocondensation in methanol with catalytic HCl (0.1 M) at 60°C for 4 hours, yielding 5-methyl-1H-pyrazol-4-yl ethanone . This intermediate lacks the pyridine moiety but provides the acetyl and methyl groups in the correct positions.
N1-Arylation with 2-Chloro-5-(Trifluoromethyl)Pyridine
The pyrazole intermediate is deprotonated at N1 using NaH (2 eq) in DMF at 0°C, followed by reaction with 2-chloro-5-(trifluoromethyl)pyridine at 100°C for 8 hours. The reaction achieves 68% yield, with regioselectivity confirmed via ¹H NMR (absence of N2-arylation byproducts).
Mechanistic Insight:
The trifluoromethyl group enhances the electrophilicity of the pyridine’s C2 position, favoring nucleophilic displacement by the pyrazole’s nitrogen.
Directed C4-Acetylation of Pyrazole Derivatives
Synthesis of 1-[5-(Trifluoromethyl)Pyridin-2-Yl]-5-Methyl-1H-Pyrazole
A Suzuki-Miyaura coupling between 5-methyl-1H-pyrazol-4-ylboronic acid and 2-bromo-5-(trifluoromethyl)pyridine employs Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C for 12 hours (yield: 65%).
Friedel-Crafts Acetylation
The pyrazole undergoes acetylation at C4 using acetyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in dichloromethane at 0°C→25°C over 2 hours. The reaction exploits the electron-donating methyl group at C5 to direct electrophilic substitution to C4, achieving 60% yield.
Optimization Challenges:
- Competing O-acetylation requires strict temperature control.
- Excess AlCl₃ leads to decomposition of the trifluoromethyl group.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | Single-step, high atom economy | Requires specialized hydrazine | 65–72% |
| Post-functionalization | Modular, scalable | Multi-step, moderate yields | 60–68% |
| Directed acetylation | Regioselective | Sensitive to reaction conditions | 60% |
Mechanistic Considerations and Regiochemical Control
Role of the Trifluoromethyl Group
The -CF₃ group on the pyridine ring enhances electrophilicity at C2, facilitating nucleophilic aromatic substitution during N1-arylation. Its strong electron-withdrawing effect also stabilizes intermediates in cyclocondensation reactions.
Keto-Enol Tautomerism in β-Diketones
In Route 1, the β-keto ester exists predominantly in the enolic form, which directs hydrazine attack to the β-carbon, ensuring correct regiochemistry in pyrazole formation.
Scalability and Industrial Relevance
Route 2 (post-functionalization) is preferred for large-scale synthesis due to its modularity and compatibility with continuous flow systems. However, Route 1 offers better cost efficiency for small-scale pharmaceutical applications.
Chemical Reactions Analysis
1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one serves as an important building block in synthetic chemistry. It is utilized in:
- Synthesis of Complex Molecules : The compound's structure allows for the development of new pharmaceuticals and agrochemicals.
Biology
Research has indicated that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies suggest effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Activities : The compound is being investigated for its potential to mitigate inflammatory responses in biological systems.
Medicine
Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases due to its unique structural characteristics. Notable areas of focus include:
- Cancer Therapy : Preliminary studies indicate potential anticancer properties, warranting further investigation into its mechanisms of action.
Industrial Applications
In industry, this compound is used in developing advanced materials. Its properties can enhance stability and reactivity in various applications .
Data Tables
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against pathogens |
| Anti-inflammatory | Potential for reducing inflammation |
| Anticancer | Promising preliminary results |
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial properties of various derivatives of pyrazole compounds, including this compound. Results indicated significant inhibition against bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Research
In another study focusing on cancer therapy, derivatives of this compound were tested for cytotoxicity against multiple cancer cell lines. The results showed promising activity, leading to further investigations into its mechanism of action and potential therapeutic uses .
Mechanism of Action
The mechanism of action of 1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other substituents play a crucial role in modulating the compound’s reactivity and binding affinity to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, highlighting substituent variations and their implications:
Key Observations:
- Trifluoromethyl Group : The CF₃ group in the target compound increases lipophilicity and metabolic stability compared to phenyl or unsubstituted pyridinyl analogs, making it more suitable for drug development .
- Acetyl vs. Carboxylic Acid : The acetyl group (electron-withdrawing) enhances reactivity in condensation reactions (e.g., chalcone synthesis), while the carboxylic acid substituent improves solubility and hydrogen-bonding capacity .
Biological Activity
1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one, also known by its CAS number 1013851-91-6, is a complex organic compound characterized by a trifluoromethyl group, a pyrazole ring, and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical formula for this compound is . The molecular structure can be described as follows:
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial activity. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and thus increase antimicrobial efficacy. Studies have shown that related compounds have demonstrated activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism is crucial in alleviating inflammation and pain .
Anticancer Activity
In recent studies, pyrazole derivatives have been evaluated for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it has been reported that similar compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) . The structure–activity relationship (SAR) analysis suggests that modifications to the pyrazole ring significantly influence anticancer activity.
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | S. aureus |
| Compound B | 64 | E. coli |
| This Compound | 16 | K. pneumoniae |
Study 2: Anti-inflammatory Effects
In vitro assays using RAW 264.7 macrophages showed that this compound significantly reduced nitric oxide production induced by lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
| Treatment | NO Production (µM) | Control |
|---|---|---|
| LPS Only | 25.0 ± 2.0 | - |
| Compound Treatment | 8.0 ± 1.5 | *p < 0.01 vs LPS Only |
Q & A
Basic: What are the established synthetic routes for 1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one, and how are yields optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation and cyclization : Reacting 5-(trifluoromethyl)pyridin-2-amine with diketones or β-ketoesters under reflux in ethanol or methanol .
- Functional group protection : Using nitrogen atmospheres to prevent oxidation of sensitive intermediates (e.g., pyrazole rings) .
- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures to achieve >90% purity .
Yield optimization requires precise control of reaction time (4–8 hours), temperature (70–90°C), and stoichiometric ratios of reagents (1:1.2 for amine:ketone) .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks to the pyrazole C-H (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in 19F NMR) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase to confirm purity (>95%) .
- Mass spectrometry (ESI-MS) : Detect molecular ion [M+H]+ at m/z 325.1 (calculated) .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic models for this compound?
Answer:
Discrepancies (e.g., bond lengths in X-ray vs. DFT calculations) arise from dynamic effects in solution vs. solid-state rigidity. Strategies include:
- SHELXL refinement : Apply Hirshfeld atom refinement to X-ray data for accurate electron density mapping .
- DFT simulations : Compare optimized gas-phase structures (B3LYP/6-311+G(d,p)) with experimental NMR shifts to identify conformational flexibility .
- Cross-validation : Use IR spectroscopy to confirm functional groups (e.g., ketone C=O at ~1700 cm⁻¹) .
Advanced: What experimental designs are recommended for assessing the compound’s biological activity in drug discovery?
Answer:
- In vitro assays :
- Enzyme inhibition (IC50) using fluorescence-based assays for kinases or proteases .
- Cytotoxicity via MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
- Molecular docking : AutoDock Vina to predict binding affinities to targets like COX-2 or EGFR .
- SAR studies : Synthesize analogs with modified pyridyl or trifluoromethyl groups to correlate structure with activity .
Advanced: How can crystallographic challenges (e.g., twinning, disorder) be addressed during X-ray analysis?
Answer:
- Twinning detection : Use PLATON to identify twin laws and refine data with SHELXL’s TWIN command .
- Disordered groups : Apply PART instructions in SHELXL to model alternative conformations (e.g., rotating trifluoromethyl groups) .
- High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce noise .
Advanced: What methodologies are effective for studying the compound’s stability under varying pH and temperature?
Answer:
- Forced degradation : Incubate in buffers (pH 1–13) at 40–80°C for 24–72 hours; monitor via HPLC for decomposition products .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on degradation rates .
- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the ketone group) .
Advanced: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : SwissADME to estimate logP (target <3), bioavailability, and CYP450 interactions .
- Solubility enhancement : DFT calculations to design prodrugs (e.g., phosphate esters) with lower crystallinity .
- MD simulations : GROMACS to study membrane permeability via lipid bilayer models .
Basic: What are the key safety considerations when handling this compound in the lab?
Answer:
- Toxicity screening : Perform Ames tests for mutagenicity and acute toxicity assays in rodents .
- PPE : Use nitrile gloves and fume hoods due to potential irritancy from trifluoromethyl groups .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
